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Welcome to the technical support center for the N-acylation of methyl 6-oxopiperidine-2-
carboxylate. This guide is designed for researchers, medicinal chemists, and process

development scientists who are working with this versatile building block. As a cyclic secondary

amine, this substrate presents unique challenges and opportunities in amide bond formation.

This document provides in-depth troubleshooting advice, answers to frequently asked

questions, and detailed protocols grounded in established chemical principles to help you

navigate your synthetic challenges successfully.

Introduction: The Chemistry and Challenges
The N-acylation of methyl 6-oxopiperidine-2-carboxylate is a crucial transformation for

synthesizing a wide range of biologically active molecules and pharmaceutical intermediates.

The reaction involves the formation of an amide bond at the secondary amine of the piperidine

ring. While seemingly straightforward, this reaction is governed by a classic nucleophilic acyl

substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the

electrophilic carbonyl carbon of the acylating agent.[1][2]

The primary challenges associated with this specific substrate include:

Nucleophilicity: The nitrogen atom's nucleophilicity can be influenced by the steric

environment of the cyclic structure.[3]
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Reaction Conditions: The presence of a methyl ester group requires careful selection of

reagents and conditions to avoid unintended side reactions, such as hydrolysis or

aminolysis.

Byproduct Formation: The generation of acidic byproducts, particularly when using acyl

chlorides, can protonate the starting amine, rendering it non-nucleophilic and halting the

reaction.[1][4]

This guide will address these issues systematically, providing you with the expert insights

needed to optimize your reaction outcomes.

Troubleshooting Guide: A Problem-Solving
Approach
This section is structured to address the most common issues encountered during the N-

acylation of methyl 6-oxopiperidine-2-carboxylate.

Q1: My reaction shows no or very low conversion of the starting
material. What are the potential causes and solutions?
Low or no conversion is a frequent problem that can typically be traced back to three main

areas: the quality of your reagents, the reactivity of the amine, or suboptimal reaction

conditions.

Cause 1: Inactive Acylating Agent

Explanation: Acylating agents, especially acyl chlorides and anhydrides, are highly

susceptible to hydrolysis from atmospheric moisture.[5] A compromised reagent will have

significantly lower reactivity.

Solution: Always use freshly opened or recently purified acylating agents. Store them

under an inert atmosphere (nitrogen or argon) in a desiccator. If you suspect hydrolysis,

consider purifying the agent by distillation before use.

Cause 2: Non-Nucleophilic Amine (Protonation)
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Explanation: The reaction of an acyl chloride with the amine generates one equivalent of

hydrogen chloride (HCl).[4] This acid will react with the basic starting amine to form an

ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in

the acylation, effectively stopping the reaction.[2][5]

Solution: The inclusion of a base is critical to neutralize the generated HCl.[6] For every

one equivalent of acyl chloride, you need at least two equivalents of the starting amine

(one to react, one to act as the base) or, more commonly, one equivalent of the amine and

at least one equivalent of a non-nucleophilic tertiary amine like triethylamine (TEA) or

pyridine.[7][8] This is the principle behind the classic Schotten-Baumann reaction

conditions.[4][9]

Cause 3: Insufficient Activation or Inappropriate Conditions

Explanation: The reaction may have a high activation energy that is not being overcome at

the current temperature.[5] Additionally, the chosen solvent may not be optimal for the

reaction.

Solution: If the reaction is sluggish at 0 °C or room temperature, consider gentle heating to

40-60 °C, while carefully monitoring for byproduct formation via Thin Layer

Chromatography (TLC).[5] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran

(THF), or N,N-dimethylformamide (DMF) are generally effective.[6]

Troubleshooting Workflow for Low Conversion

Low/No Conversion
(TLC shows only starting material)

Is a base included?
(e.g., TEA, Pyridine)

Are reagents fresh & anhydrous?
Yes

Add 1.1-1.5 eq. of base
(e.g., TEA) to neutralize HCl.

No

Is the temperature optimal?
Yes

Use fresh/distilled acylating agent.
Run under inert atmosphere.

No

Gently heat to 40-60°C.
Consider a more polar aprotic solvent (DMF).

No

Reaction should proceed.
Monitor by TLC.
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Caption: Troubleshooting decision tree for low conversion.

Q2: I'm observing multiple spots on my TLC. What side reactions
could be occurring?
The appearance of multiple byproducts requires a systematic diagnosis. The most common

side reactions involve the ester group or over-acylation.

Side Reaction 1: Hydrolysis of the Methyl Ester

Explanation: If using aqueous basic conditions (e.g., NaOH in a Schotten-Baumann

setup), the methyl ester is susceptible to saponification (hydrolysis) to the corresponding

carboxylic acid. This will appear as a more polar spot on your TLC plate that may streak.

Solution: Avoid strong aqueous bases if the ester is sensitive. Use organic-soluble bases

like triethylamine or pyridine in an anhydrous aprotic solvent like DCM.[7][8]

Side Reaction 2: O-Acylation

Explanation: While less common for amides, under certain conditions, particularly with

highly reactive acylating agents and certain bases, acylation could potentially occur at the

lactam oxygen (enol form). This is more likely if standard N-acylation is sterically hindered.

Solution: Maintain low reaction temperatures (e.g., 0 °C) to improve selectivity for N-

acylation over O-acylation.[10]

Side Reaction 3: Diacylation

Explanation: Although the resulting N-acyl piperidone is an amide and significantly less

nucleophilic, highly forcing conditions (large excess of a very reactive acylating agent, high

heat) could potentially lead to a second acylation, forming an imide. This would appear as

a less polar spot on TLC.

Solution: Use a controlled stoichiometry, typically with only a slight excess (1.05-1.2

equivalents) of the acylating agent.[7] Avoid excessive heating.[5]
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Q3: My purification is difficult, and yields are low after workup. How
can I improve product isolation?
A clean reaction is the prerequisite for easy purification. However, a well-designed workup

procedure is crucial for isolating the target compound in high purity.

Problem: Removing the Tertiary Amine Base (e.g., TEA, Pyridine)

Explanation: These bases can be difficult to remove by evaporation alone.

Solution: During the aqueous workup, perform an acidic wash. Wash the organic layer with

a dilute solution of 1M HCl or saturated aqueous ammonium chloride.[7] This protonates

the tertiary amine, forming a water-soluble salt that partitions into the aqueous layer.[5] For

removing pyridine, a wash with aqueous copper(II) sulfate is particularly effective.[8]

Problem: Removing Excess Acylating Agent/Carboxylic Acid Byproduct

Explanation: Unreacted acyl chloride/anhydride or the corresponding carboxylic acid

byproduct can contaminate the final product.

Solution: Quench the reaction by adding it to cold water; this will hydrolyze any remaining

anhydride or acyl chloride.[5] Follow this with a basic wash of the organic layer using a

saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This will deprotonate the

carboxylic acid byproduct, forming a water-soluble carboxylate salt that is easily removed.

Final Purification:

After drying the organic layer (e.g., over Na₂SO₄ or MgSO₄), filtering, and concentrating

under reduced pressure, the crude product can be purified. Flash column chromatography

on silica gel is the most common method.[7] Recrystallization can also be an effective

technique if the product is a stable solid.

Frequently Asked Questions (FAQs)
Q1: What is the best choice of acylating agent: acyl chloride, acid
anhydride, or a carboxylic acid with a coupling agent?
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The choice depends on the reactivity of your specific acyl group, the stability of your substrate,

and cost.

Acylating Agent Pros Cons Best For...

Acyl Chloride

Highly reactive, often

leading to fast and

complete reactions.[1]

Generates corrosive

HCl, moisture-

sensitive, can be too

reactive leading to

side products.[2][4]

Cases where the

amine is less reactive

or when forcing

conditions are

needed.

Acid Anhydride

Moderately reactive,

easier to handle than

acyl chlorides,

byproduct (carboxylic

acid) is less corrosive.

[11]

Can require slightly

longer reaction times

or gentle heating. Two

equivalents of amine

may be needed if no

other base is used.

[11]

A good general-

purpose choice

offering a balance of

reactivity and

handling.

Carboxylic Acid +

Coupling Agent (e.g.,

HATU, EDC/HOBt)

Mild conditions, broad

substrate scope,

avoids generating

harsh byproducts.[12]

[13]

Reagents are more

expensive, can be

difficult to remove

during workup,

potential for

racemization with

chiral acids.[14][15]

Sensitive substrates,

complex molecules, or

when trying to avoid

the formation of HCl.

Q2: Which base should I use for my reaction and why?
The base is not just an acid scavenger; it can also influence the reaction mechanism and rate.

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically

hindered bases. Their primary role is to scavenge the HCl produced when using acyl

chlorides.[7] They are the standard choice for most applications.

Pyridine: Pyridine can also act as an acid scavenger. Additionally, it can function as a

nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-
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acylpyridinium intermediate, which can accelerate the reaction.[8] However, it can be more

difficult to remove during workup.

Aqueous Base (e.g., NaOH, NaHCO₃) - Schotten-Baumann Conditions: This involves a two-

phase system (e.g., DCM/water).[9][16] The base resides in the aqueous phase and

neutralizes the HCl as it forms, preventing it from stopping the reaction.[17] This method is

effective but carries the risk of hydrolyzing the methyl ester on your substrate.

Q3: How do I effectively monitor the progress of my N-acylation
reaction?
Thin Layer Chromatography (TLC) is the most common and effective method.

Spotting: On a silica gel TLC plate, spot the starting amine, the acylating agent (if stable),

and the co-spotted reaction mixture.

Eluent: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or

petroleum ether) and a polar solvent (like ethyl acetate). A 70:30 or 50:50 mixture is a good

starting point.

Visualization: Visualize the plate under a UV lamp (if your compounds are UV active).

Staining with potassium permanganate (KMnO₄) or ninhydrin can also be used. Ninhydrin is

particularly useful as it specifically stains primary and secondary amines, so the

disappearance of the starting material spot is easily tracked.[8]

Interpretation: The reaction is complete when the starting amine spot has been completely

consumed. The product, being an amide, is typically less polar than the starting amine and

will have a higher Rf value (it will travel further up the plate).

Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride with
Triethylamine
This protocol describes a standard procedure for the acylation of a secondary amine using an

acyl chloride under anhydrous conditions.[7]
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Reaction Scheme: Methyl 6-oxopiperidine-2-carboxylate + R-COCl --(Et₃N, DCM)--> N-acyl-

Methyl 6-oxopiperidine-2-carboxylate

Reaction Setup: To a flame-dried, round-bottomed flask under an inert atmosphere of

nitrogen, add methyl 6-oxopiperidine-2-carboxylate (1.0 eq.).

Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM) to a

concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath. Add

triethylamine (1.2 eq.) to the stirred solution.

Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

Ensure the internal temperature remains below 5 °C during the addition. A precipitate of

triethylammonium chloride may form.[1]

Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes,

then allow it to warm to room temperature. Monitor the consumption of the starting amine by

TLC.

Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to

a separatory funnel and wash sequentially with:

1M HCl (to remove triethylamine)

Saturated aqueous NaHCO₃ (to remove any excess acid)

Brine (to remove residual water)

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent

under reduced pressure to yield the crude product.

Purification: Purify the crude material by flash column chromatography on silica gel.

Protocol 2: N-Acylation using an Acid Anhydride
This protocol is suitable for acylation using a less reactive acid anhydride.[7][11]

Reaction Scheme: Methyl 6-oxopiperidine-2-carboxylate + (R-CO)₂O --> N-acyl-Methyl 6-
oxopiperidine-2-carboxylate

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b038810?utm_src=pdf-body
https://www.benchchem.com/product/b038810?utm_src=pdf-body
https://www.benchchem.com/product/b038810?utm_src=pdf-body
https://pdf.benchchem.com/58/Application_Notes_and_Protocols_N_Acylation_of_Amines_with_3_Chloropropionyl_Chloride.pdf
https://pdf.benchchem.com/1357/Application_Notes_and_Protocols_N_Alkylation_and_N_Acylation_of_Secondary_Amines.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.05%3A_Chemistry_of_Acid_Anhydrides
https://www.benchchem.com/product/b038810?utm_src=pdf-body
https://www.benchchem.com/product/b038810?utm_src=pdf-body
https://www.benchchem.com/product/b038810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: In a round-bottomed flask, dissolve methyl 6-oxopiperidine-2-carboxylate
(1.0 eq.) in a suitable solvent like DCM or THF.

Reagent Addition: Add the acid anhydride (1.2 eq.). If the reaction is slow at room

temperature, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to

accelerate the reaction.[8]

Reaction Monitoring: Stir the mixture at room temperature. The reaction may be complete in

a few hours but can be left overnight if necessary. Monitor the reaction progress by TLC. If

the reaction is sluggish, gentle heating (40-50 °C) may be applied.

Workup: Upon completion, pour the reaction mixture into cold water to precipitate the product

and hydrolyze any remaining anhydride. If the product is soluble, extract with an organic

solvent (e.g., ethyl acetate).

Washing: Wash the organic layer with saturated aqueous NaHCO₃ to remove the carboxylic

acid byproduct, followed by a brine wash.

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove

the solvent under reduced pressure. Purify the crude product by flash column

chromatography or recrystallization.

General Reaction Workflow Diagram
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Caption: Standard workflow for N-acylation reactions.

References
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b038810?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sathee Neet. (n.d.). Chemistry Schotten Baumann Reaction.
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
Wikipedia. (n.d.). Schotten–Baumann reaction.
Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.
J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition/elimination.
Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in
Water Using Benzotriazole Chemistry. Molecules, 16(5), 3740-3751.
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
ResearchGate. (n.d.). N-Acylation Reactions of Amines.
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines -
addition/elimination.
L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction.
Organic Chemistry Portal. (n.d.). Amide synthesis.
Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium-
method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421.
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.
Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides.
Sano, A., et al. (2002). N-Acylation of Amides With Acid Anhydrides by Way of Dual
Activation Using MgBr2·OEt2. Tetrahedron Letters, 43(4), 647-651.
Evans, M. (2019). 08.06 Acylation by Anhydrides and Esters. YouTube.
Reddit. (2021). Tips and tricks for difficult amide bond formation?.
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate
methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian
Chemical Society, 67(12), 793-802.
Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-
35.
ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-
carboxylate derivatives.
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between
activation and racemisation.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling
reagents. Chemical Society Reviews, 38(2), 606-631.
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile.
ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry.
MDPI. (2024). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated
Peptoids.
Chemistry LibreTexts. (2022). Chemistry of Amides.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2024). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated
Peptoids.
The Royal Society of Chemistry. (n.d.). Supporting information for - Aza-Diels–Alder reaction
of N-Alkyl/Aryl-imines with cyclic anhydrides.
ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H
Arylation of Pyrrolidines and Piperidines.
Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and
oxazolidinones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. chemguide.co.uk [chemguide.co.uk]

3. pdf.benchchem.com [pdf.benchchem.com]

4. Schotten-Baumann Reaction [organic-chemistry.org]

5. pdf.benchchem.com [pdf.benchchem.com]

6. derpharmachemica.com [derpharmachemica.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. chemistry.stackexchange.com [chemistry.stackexchange.com]

9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

10. pdf.benchchem.com [pdf.benchchem.com]

11. chem.libretexts.org [chem.libretexts.org]

12. reddit.com [reddit.com]

13. arkat-usa.org [arkat-usa.org]

14. pubs.rsc.org [pubs.rsc.org]

15. researchgate.net [researchgate.net]

16. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b038810?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/58/Application_Notes_and_Protocols_N_Acylation_of_Amines_with_3_Chloropropionyl_Chloride.pdf
https://www.chemguide.co.uk/mechanisms/addelim/amines.html
https://pdf.benchchem.com/154/Overcoming_poor_reactivity_in_N_Methyl_1_piperidin_4_YL_methanamine_derivatization.pdf
https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm
https://pdf.benchchem.com/1267/optimizing_reaction_conditions_for_N_acylation_of_p_toluidine.pdf
https://www.derpharmachemica.com/pharma-chemica/nacylation-in-nonaqueous-and-aqueous-medium-method-of-amidesynthesis-in-nonpeptide-compounds.pdf
https://pdf.benchchem.com/1357/Application_Notes_and_Protocols_N_Alkylation_and_N_Acylation_of_Secondary_Amines.pdf
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction
https://pdf.benchchem.com/86/Application_Notes_and_Protocols_for_N_Acylation_of_Amines_Using_Mixed_Anhydrides.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.05%3A_Chemistry_of_Acid_Anhydrides
https://www.reddit.com/r/Chempros/comments/qcbu2h/tips_and_tricks_for_difficult_amide_bond_formation/
https://www.arkat-usa.org/get-file/18725/
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cc01795k
https://www.researchgate.net/publication/228727309_N-Acylation_in_Combinatorial_Chemistry
https://satheeneet.iitk.ac.in/article/chemistry/chemistry-schotten-baumann-reaction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. lscollege.ac.in [lscollege.ac.in]

To cite this document: BenchChem. [Technical Support Center: Optimizing N-Acylation of
Methyl 6-oxopiperidine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038810#optimizing-n-acylation-of-methyl-6-
oxopiperidine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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